Oxacillin

Content Navigation

Many labs face degraded MRSA screening with methicillin or Penicillin G. Oxacillin provides the solution.

- 100x slower β-lactamase hydrolysis than Penicillin G, ensuring stability in β-lactamase-positive environments.

- Superior acid/agar stability vs. methicillin, preventing false-susceptible MIC readings.

- CLSI-mandated standard for reproducible MRSA/MSSA susceptibility testing.

Bulk packaging with cold-chain logistics ensures consistent free-drug concentrations.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

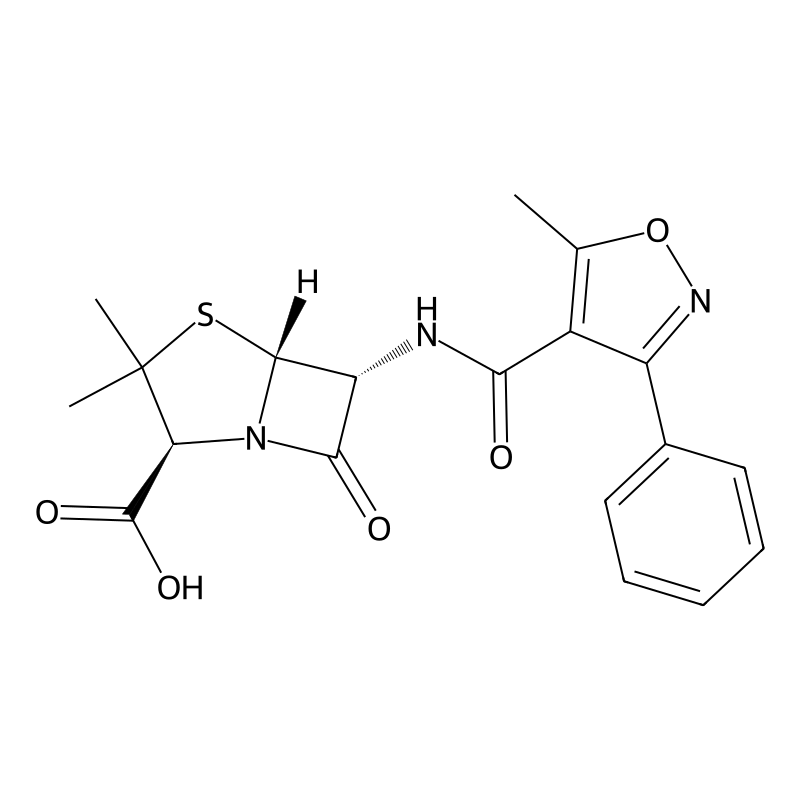

Oxacillin (CAS 66-79-5) is a highly stable, penicillinase-resistant isoxazolyl beta-lactam antibiotic widely utilized as a benchmark compound in microbiological diagnostics, pharmacological modeling, and antimicrobial resistance research. Structurally characterized by a 3-phenyl and 5-methyl substituted isoxazolyl ring, this steric hindrance prevents binding and subsequent hydrolysis by most staphylococcal beta-lactamases [1]. Beyond its resistance to enzymatic degradation, oxacillin demonstrates superior acid stability and shelf-life in aqueous media compared to earlier generation analogs like methicillin [2]. These properties make it a critical procurement item for laboratories formulating selective culture media, establishing Clinical and Laboratory Standards Institute (CLSI) minimum inhibitory concentration (MIC) baselines, and conducting standardized in vitro assays requiring consistent free-drug concentrations [3].

Research Procurement Fit

References

- [1] S. Husain et al., Metallo-β-lactamase-Catalyzed Hydrolysis of Cephalosporins: Some Mechanistic Insights into the Effect of Heterocyclic Thiones on Enzyme Activity. Inorganic Chemistry, 2011.

- [2] Centers for Disease Control and Prevention (CDC). Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA).

- [3] Bodey GP et al., Bactericidal activity and pharmacology of flucloxacillin. American Journal of the Medical Sciences, 1972.

Substituting oxacillin with other beta-lactams compromises assay reproducibility, diagnostic accuracy, and pharmacokinetic baselines. Utilizing natural penicillins like Penicillin G in beta-lactamase-positive environments results in rapid enzymatic hydrolysis, rendering the compound inactive and ruining resistance screening models [1]. Conversely, while methicillin shares the same historical resistance class, it is highly acid-labile and degrades rapidly during media storage, leading to false-susceptible MIC readings in heteroresistant staphylococcal strains [2]. Furthermore, substituting with closer isoxazolyl analogs such as cloxacillin or dicloxacillin alters the free-drug availability in serum-supplemented assays due to their higher protein-binding affinities [3]. For strict adherence to CLSI diagnostic standards and reproducible in vitro stability, exact procurement of oxacillin is mandatory.

Mismatch Risk: Why Analogs Are Not Interchangeable

References

- [1] S. Husain et al., Metallo-β-lactamase-Catalyzed Hydrolysis of Cephalosporins: Some Mechanistic Insights into the Effect of Heterocyclic Thiones on Enzyme Activity. Inorganic Chemistry, 2011.

- [2] Centers for Disease Control and Prevention (CDC). Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA).

- [3] Bodey GP et al., Bactericidal activity and pharmacology of flucloxacillin. American Journal of the Medical Sciences, 1972.

Enzymatic Stability: Resistance to Metallo-Beta-Lactamase Hydrolysis

In comparative enzyme kinetic studies, oxacillin demonstrates profound stability against beta-lactamase degradation compared to natural penicillins. When exposed to metallo-beta-lactamase, the initial hydrolysis rate (v0) for Penicillin G is nearly two orders of magnitude higher than that of oxacillin. The steric bulk of oxacillin's isoxazolyl side chain physically blocks the enzyme's active site, preventing the rapid ring-opening that neutralizes Penicillin G [1].

| Evidence Dimension | Initial hydrolysis rate (v0) by metallo-beta-lactamase |

| Target Compound Data | Baseline stable hydrolysis rate |

| Comparator Or Baseline | Penicillin G (Hydrolyzed ~100x faster) |

| Quantified Difference | Nearly 2 orders of magnitude reduction in enzymatic hydrolysis rate |

| Conditions | In vitro metallo-beta-lactamase kinetic assay |

Ensures the compound remains active in assays and culture media containing beta-lactamase-producing bacterial strains, preventing premature degradation.

Diagnostic Reliability: Media Storage Stability and MRSA Detection

Oxacillin has officially replaced methicillin as the preferred agent for MRSA screening due to its superior chemical stability. Methicillin is highly acid-labile and degrades rapidly during routine storage of agar and broth media. In contrast, oxacillin maintains its antimicrobial activity during prolonged storage, providing clearer endpoints and reliable detection of heteroresistant staphylococcal subpopulations. Consequently, CLSI guidelines mandate oxacillin (MIC > 2 µg/mL breakpoint) over methicillin for standardized susceptibility testing [1].

| Evidence Dimension | Media storage stability and diagnostic breakpoint |

| Target Compound Data | Maintains activity in storage; CLSI MRSA breakpoint > 2 µg/mL |

| Comparator Or Baseline | Methicillin (Rapid degradation in storage; historic breakpoint > 4 µg/mL) |

| Quantified Difference | Significantly longer active shelf-life in diagnostic media |

| Conditions | Agar/broth media storage and CLSI standardized MIC testing |

Procuring oxacillin instead of methicillin is required to prevent false-susceptible diagnostic errors and to comply with modern CLSI testing standards.

Pharmacokinetic Baseline: Serum Protein Binding and Free Drug Fraction

Within the isoxazolyl penicillin class, minor structural variations significantly impact serum protein binding, altering the concentration of the active free drug. In comparative human serum studies, oxacillin exhibited a protein binding rate of 91.5%. In contrast, its halogenated analog cloxacillin demonstrated 93.5% binding, and flucloxacillin reached 94.6%. This lower binding affinity for oxacillin results in a higher fraction of free, biologically active compound in serum-supplemented in vitro models compared to its direct substitutes [1].

| Evidence Dimension | Human serum protein binding percentage |

| Target Compound Data | 91.5% protein bound (8.5% free drug fraction) |

| Comparator Or Baseline | Cloxacillin (93.5% bound) and Flucloxacillin (94.6% bound) |

| Quantified Difference | 2.0% to 3.1% lower absolute protein binding, yielding a higher free drug fraction |

| Conditions | Human serum protein binding assay |

Crucial for researchers formulating serum-supplemented assays where precise control over the free, unbound drug concentration is required for accurate MIC determination.

CLSI-Compliant Antimicrobial Susceptibility Testing (AST)

Due to its superior stability in agar and broth compared to methicillin, oxacillin is the mandatory procurement choice for clinical and research laboratories conducting standardized MRSA and MSSA screening. It ensures reproducible MIC determinations and prevents false-susceptible results caused by media degradation [1].

Formulation of Selective Microbiological Culture Media

In industrial microbiology, oxacillin is utilized as a selective additive in chromogenic media to suppress the growth of methicillin-susceptible staphylococci. Its resistance to acid-catalyzed hydrolysis and extended shelf-life in aqueous formulations make it far superior to methicillin for commercial media manufacturing [1].

Beta-Lactamase Inhibitor Screening Assays

Because oxacillin is highly resistant to rapid hydrolysis by many beta-lactamases—exhibiting a degradation rate nearly 100 times slower than Penicillin G—it serves as an excellent stable substrate or control compound in enzyme kinetic assays evaluating novel metallo-beta-lactamase inhibitors [2].

Application Selection Guide

References

- [1] Centers for Disease Control and Prevention (CDC). Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA).

- [2] S. Husain et al., Metallo-β-lactamase-Catalyzed Hydrolysis of Cephalosporins: Some Mechanistic Insights into the Effect of Heterocyclic Thiones on Enzyme Activity. Inorganic Chemistry, 2011.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.38 (LogP)

2.4

Melting Point

188.0 °C

UNII

Related CAS

7240-38-2 (monosodium salt, monohydrate)

GHS Hazard Statements

H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (20%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (80%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (60%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Penicillin (Penicillinase-Resistant)

Mechanism of Action

Pictograms

Irritant;Health Hazard

Other CAS

1173-88-2

Absorption Distribution and Excretion

Wikipedia

Biological Half Life

Use Classification

Hospital transmission of borderline oxacillin-resistant

Maria M Konstantinovski, Karin Ellen Veldkamp, Adriana P M Lavrijsen, Thijs Bosch, Margriet E M Kraakman, Sam Nooij, Eric C J Claas, Jairo GooskensPMID: 34269673 DOI: 10.1099/jmm.0.001384

Abstract

is a major cause of hospital infections worldwide. Awareness towards methicillin-resistant(MRSA) infections is high but attention towards borderline oxacillin-resistant

(BORSA) is limited, possibly due to an underestimated clinical relevance, presumption of low incidence and diagnostic limitations.

BORSA surveillance has not been routinely implemented, and thus consensus with regard to a definition and infection control measures is lacking.

Our goals were to investigate the occurrence, molecular characteristics and clinical manifestations of BORSA infections in the hospital setting.

Following an increased incidence in 2016, BORSA cases in 2014/2016 (in our institution) were more specifically evaluated. Medical records were reviewed to investigate epidemiological links, clinical characteristics and outcomes. Resistance and virulence markers were assessed by whole genome sequencing (WGS). Conventional methods: amplified fragment length polymorphism (AFLP) ; multilocus sequence typing (MLST) and multiple locus variable-number tandem repeat analysis (MLVA) were compared with core genome MLST (cgMLST) and whole-genome single nucleotide polymorphism (wgSNP) analysis to confirm genetic clusters.

From 2009 to 2013, BORSA comprised 0.1 % of all clinical

strains. In 2016, the incidence was six-fold higher in comparison to the baseline. Whole-genome SNP and cgMLST confirmed two BORSA clusters among patients with dermatological conditions. Patients with BORSA presented with skin infections, and one case developed a severe invasive infection with a fatal outcome. Infection control measures successfully prevented further transmission in both clusters. WGS findings showed that BORSA strains carried multiple resistance and virulence genes with increased pathogenic potential.

WGS and cgMLST effectively characterized and confirmed BORSA clusters among at-risk patients with clinical manifestations ranging from mild skin infections to life-threatening bacteraemia. Clinical awareness and active monitoring are therefore warranted for the timely implementation of infection control measures to prevent BORSA transmission in high-risk patients.

Acute Presentation of Clavicular Osteomyelitis in an 8-Year-Old Patient

Stephanie D Jarrin, Isaac Gordon, Ambreen Khan, Richard SinertPMID: 34024162 DOI: 10.1177/00099228211012221

Abstract

Antimicrobial activity of dalbavancin and comparators against Staphylococcus aureus causing pneumonia in patients with and without cystic fibrosis

Helio S Sader, Leonard R Duncan, Rodrigo E MendesPMID: 33878463 DOI: 10.1016/j.ijid.2021.04.051

Abstract

The activities of dalbavancin and comparator agents were evaluated against Staphylococcus aureus isolated from the lower respiratory tract of cystic fibrosis (CF) and non-CF patients with pneumonia. Bacterial isolates (n = 357) were collected from CF patients in 36 medical centers worldwide (2018-2019) and susceptibility tested using reference broth microdilution. Susceptibility results from these isolates were compared with those for 725 S. aureus isolates consecutively collected from non-CF patients with pneumonia from the same medical centers over the same period. Only isolates determined to be the probable cause of pneumonia were included in the study. Susceptibility profiles were very similar among isolates from CF and non-CF patients. Dalbavancin exhibited potent activity (MIC, 0.03/0.03 mg/L) and complete coverage (100.0% susceptibility) against isolates from CF and non-CF patients. Ceftaroline (MIC

, 0.25/1 mg/L) was active against 97.8% and 98.1% of isolates from CF and non-CF patients, respectively. Oxacillin resistance (MRSA) rates were 27.7% among CF and 28.7% among non-CF patients. Among MRSA isolates from CF/non-CF patients (n = 99/208), susceptibility to ceftaroline, clindamycin, levofloxacin, and tetracycline were 91.9%/93.3%, 58.6%/64.4%, 40.4%/29.3%, and 83.8%/89.4%, respectively. Dalbavancin demonstrated high potency against S. aureus from CF and non-CF patients and may represent a valuable treatment option for CF patients with MRSA pulmonary infection.

Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections

Iwona E Głowacka, Magdalena Grabkowska-Drużyc, Graciela Andrei, Dominique Schols, Robert Snoeck, Karolina Witek, Sabina Podlewska, Jadwiga Handzlik, Dorota G PiotrowskaPMID: 34360797 DOI: 10.3390/ijms22158032

Abstract

A novel series of N-substituted- and

-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were synthesized by the Kinugasa reaction of N-methyl- or N-benzyl-(diethyoxyphosphoryl)nitrone and selected aryl alkynes. Stereochemistry of diastereoisomeric adducts was established based on vicinal H3-H4 coupling constants in azetidin-2-one ring. All the obtained azetidin-2-ones were evaluated for the antiviral activity against a broad range of DNA and RNA viruses. Azetidin-2-one

-

showed moderate inhibitory activity against human coronavirus (229E) with EC

= 45 µM. The other isomer

-

was active against influenza A virus H1N1 subtype (EC

= 12 µM by visual CPE score; EC

= 8.3 µM by TMS score; MCC > 100 µM, CC

= 39.9 µM). Several azetidin-2-ones

and

were tested for their cytostatic activity toward nine cancerous cell lines and several of them appeared slightly active for Capan-1, Hap1 and HCT-116 cells values of IC

in the range 14.5-97.9 µM. Compound

-

was identified as adjuvant of oxacillin with significant ability to enhance the efficacy of this antibiotic toward the highly resistant

strain HEMSA 5. Docking and molecular dynamics simulations showed that enantiomer (3

,4

)-

can be responsible for the promising activity due to the potency in displacing oxacillin at β-lactamase, thus protecting the antibiotic from undesirable biotransformation.

Staphylococcus pettenkoferi-positive Blood cultures in Hospitalized Patients in a Multi-site Tertiary Center

Uzoamaka A Eke, Marilynn R Fairfax, Robert Mitchell, Maureen Taylor, Hossein SalimniaPMID: 33485136 DOI: 10.1016/j.diagmicrobio.2020.115284

Abstract

Staphylococcus pettenkoferi (S.pettenkoferi), originally described in Germany in 2002 by Trülzsch et al, is a coagulase negative staphylococcus whose clinical relevance is yet to be determined. With about 10 case reports in the literature from several parts of the world, there is no data on S. pettenkoferi infection from the United States. This is a retrospective cohort study of 80 patients ≥ 18 years of age who had at least 1 S. pettenkoferi-positive blood culture, identified by matrix-assisted laser desorption/ionization time-of-flight at a tertiary academic center in Detroit, Michigan. We describe the features of S. pettenkoferi-positive blood cultures in order to identify cases of true bacteremia. The mean age of the cohort was 66 ± 16 years and 1 out of 3 had immunosuppressing conditions. No case of true S.pettenkoferi bacteremia was identified. More studies are needed to determine its role as a pathogen in the United States.Reporting antimicrobial susceptibilities and resistance phenotypes in Staphylococcus spp.: a nationwide proficiency study

Felipe Fernández-Cuenca, Inmaculada López-Hernández, Emilia Cercenado, Carmen Conejo, Nuria Tormo, Concha Gimeno, Alvaro PascualPMID: 33555012 DOI: 10.1093/jac/dkab017

Abstract

To evaluate the proficiency of microbiology laboratories in Spain in antimicrobial susceptibility testing (AST) of Staphylococcus spp.Eight Staphylococcus spp. with different resistance mechanisms were selected: six Staphylococcus aureus (CC-01/mecA, CC-02/mecC, CC-03/BORSA, CC-04/MLSBi, CC-06/blaZ and CC-07/linezolid resistant, cfr); one Staphylococcus epidermidis (CC-05/linezolid resistant, 23S rRNA mutation); and one Staphylococcus capitis (CC-08/daptomycin non-susceptible). Fifty-one laboratories were asked to report: (i) AST system used; (ii) antimicrobial MICs; (iii) breakpoints used (CLSI or EUCAST); and (iv) clinical category. Minor, major and very major errors (mEs, MEs and VMEs, respectively) were determined.

The greatest MIC discrepancies found were: (i) by AST method: 19.4% (gradient diffusion); (ii) by antimicrobial agent: daptomycin (21.3%) and oxacillin (20.6%); and (iii) by isolate: CC-07/cfr (48.0%). The greatest error rates were: (i) by AST method: gradient diffusion (4.3% and 5.1% VMEs, using EUCAST and CLSI, respectively); (ii) by breakpoint: 3.8% EUCAST and 2.3% CLSI; (iii) by error type: mEs (0.8% EUCAST and 1.0% CLSI), MEs (1.8% EUCAST and 0.7% CLSI) and VMEs (1.2% EUCAST and 0.6% CLSI); (iii) by antimicrobial agent: VMEs (4.7% linezolid and 4.3% oxacillin using EUCAST); MEs (14.3% fosfomycin, 9.1% tobramycin and 5.7% gentamicin using EUCAST); and mEs (22.6% amikacin using EUCAST).

Clinical microbiology laboratories should improve their ability to determine the susceptibility of Staphylococcus spp. to some antimicrobial agents to avoid reporting false-susceptible or false-resistant results. The greatest discrepancies and errors were associated with gradient diffusion, EUCAST breakpoints and some antimicrobials (mEs for aminoglycosides; MEs for fosfomycin, aminoglycosides and oxacillin; and VMEs for linezolid and oxacillin).

The Novel Membrane-Associated Auxiliary Factors AuxA and AuxB Modulate β-lactam Resistance in MRSA by stabilizing Lipoteichoic Acids

Kasper Mikkelsen, Wanchat Sirisarn, Ohood Alharbi, Mohanned Alharbi, Huayong Liu, Katrine Nøhr-Meldgaard, Katharina Mayer, Martin Vestergaard, Laura A Gallagher, Jeremy P Derrick, Andrew J McBain, Jacob Biboy, Waldemar Vollmer, James P O'Gara, Tom Grunert, Hanne Ingmer, Guoqing XiaPMID: 33503451 DOI: 10.1016/j.ijantimicag.2021.106283

Abstract

A major determinant of β-lactam resistance in methicillin-resistant Staphylococcus aureus (MRSA) is the drug insensitive transpeptidase, PBP2a, encoded by mecA. Full expression of the resistance phenotype requires auxiliary factors. Two such factors, auxiliary factor A (auxA, SAUSA300_0980) and B (auxB, SAUSA300_1003), were identified in a screen against mutants with increased susceptibility to β-lactams in the MRSA strain, JE2. auxA and auxB encode transmembrane proteins, with AuxA predicted to be a transporter. Inactivation of auxA or auxB enhanced β-lactam susceptibility in community-, hospital- and livestock-associated MRSA strains without affecting PBP2a expression, peptidoglycan cross-linking or wall teichoic acid synthesis. Both mutants displayed increased susceptibility to inhibitors of lipoteichoic acid (LTA) synthesis and alanylation pathways and released LTA even in the absence of β-lactams. The β-lactam susceptibility of the aux mutants was suppressed by mutations inactivating gdpP, which was previously found to allow growth of mutants lacking the lipoteichoic synthase enzyme, LtaS. Using the Galleria mellonella infection model, enhanced survival of larvae inoculated with either auxA or auxB mutants was observed compared with the wild-type strain following treatment with amoxicillin. These results indicate that AuxA and AuxB are central for LTA stability and potential inhibitors can be tools to re-sensitize MRSA strains to β-lactams and combat MRSA infections.Impact of FtsZ Inhibition on the Localization of the Penicillin Binding Proteins in Methicillin-Resistant Staphylococcus aureus

Edgar Ferrer-González, Hyun Huh, Hassan M Al-Tameemi, Jeffrey M Boyd, Sang-Hyuk Lee, Daniel S PilchPMID: 34031040 DOI: 10.1128/JB.00204-21

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) is a multidrug-resistant pathogen of acute clinical importance. Combination treatment with an FtsZ inhibitor potentiates the activity of penicillin binding protein (PBP)-targeting β-lactam antibiotics against MRSA. To explore the mechanism underlying this synergistic behavior, we examined the impact of treatment with the FtsZ inhibitor TXA707 on the spatial localization of the five PBP proteins expressed in MRSA. In the absence of drug treatment, PBP1, PBP2, PBP3, and PBP4 colocalize with FtsZ at the septum, contributing to new cell wall formation. In contrast, PBP2a localizes to distinct foci along the cell periphery. Upon treatment with TXA707, septum formation becomes disrupted, and FtsZ relocalizes away from midcell. PBP1 and PBP3 remain significantly colocalized with FtsZ, while PBP2, PBP4, and PBP2a localize away from FtsZ to specific sites along the periphery of the enlarged cells. We also examined the impact on PBP2a and PBP2 localization of treatment with β-lactam antibiotic oxacillin alone and in synergistic combination with TXA707. Significantly, PBP2a localizes to the septum in approximately 15% of the oxacillin-treated cells, a behavior that likely contributes to the β-lactam resistance of MRSA. Combination treatment with TXA707 causes both PBP2a and PBP2 to localize in malformed septum-like structures. Our collective results suggest that PBP2, PBP4, and PBP2a may function collaboratively in peripheral cell wall repair and maintenance in response to FtsZ inhibition by TXA707. Cotreatment with oxacillin appears to reduce the availability of PBP2a to assist in this repair, thereby rendering the MRSA cells more susceptible to the β-lactam.MRSA is a multidrug-resistant bacterial pathogen of acute clinical importance, infecting many thousands of individuals globally each year. The essential cell division protein FtsZ has been identified as an appealing target for the development of new drugs to combat MRSA infections. Through synergistic actions, FtsZ-targeting agents can sensitize MRSA to antibiotics like the β-lactams that would otherwise be ineffective. This study provides key insights into the mechanism underlying this synergistic behavior as well as MRSA resistance to β-lactam drugs. The results of this work will help guide the identification and optimization of combination drug regimens that can effectively treat MRSA infections and reduce the potential for future resistance.

Improved diagnostic prediction of the pathogenicity of bloodstream isolates of Staphylococcus epidermidis

Shannon M VanAken, Duane Newton, J Scott VanEppsPMID: 33770084 DOI: 10.1371/journal.pone.0241457

Abstract

With an estimated 440,000 active cases occurring each year, medical device associated infections pose a significant burden on the US healthcare system, costing about $9.8 billion in 2013. Staphylococcus epidermidis is the most common cause of these device-associated infections, which typically involve isolates that are multi-drug resistant and possess multiple virulence factors. S. epidermidis is also frequently a benign contaminant of otherwise sterile blood cultures. Therefore, tests that distinguish pathogenic from non-pathogenic isolates would improve the accuracy of diagnosis and prevent overuse/misuse of antibiotics. Attempts to use multi-locus sequence typing (MLST) with machine learning for this purpose had poor accuracy (~73%). In this study we sought to improve the diagnostic accuracy of predicting pathogenicity by focusing on phenotypic markers (i.e., antibiotic resistance, growth fitness in human plasma, and biofilm forming capacity) and the presence of specific virulence genes (i.e., mecA, ses1, and sdrF). Commensal isolates from healthy individuals (n = 23), blood culture contaminants (n = 21), and pathogenic isolates considered true bacteremia (n = 54) were used. Multiple machine learning approaches were applied to characterize strains as pathogenic vs non-pathogenic. The combination of phenotypic markers and virulence genes improved the diagnostic accuracy to 82.4% (sensitivity: 84.9% and specificity: 80.9%). Oxacillin resistance was the most important variable followed by growth rate in plasma. This work shows promise for the addition of phenotypic testing in clinical diagnostic applications.In vitro antagonistic inhibitory effects of palm seed crude oils and their main constituent, lauric acid, with oxacillin in Staphylococcus aureus

Klara Lalouckova, Eva Skrivanova, Johana Rondevaldova, Adela Frankova, Josef Soukup, Ladislav KokoskaPMID: 33420288 DOI: 10.1038/s41598-020-80481-0

Abstract

Infections caused by Staphylococcus aureus are a serious global threat, and with the emergence of antibiotic resistance, even more difficult to treat. One of the possible complications in antistaphylococcal therapy represents negative interactions of antibiotics with food. In this study, the in vitro interaction between oxacillin and crude palm seed oil from Astrocaryum vulgare, Cocos nucifera, and Elaeis guineensis against nine strains of S. aureus was determined using the checkerboard method. Lauric acid was identified as a major constituent of all tested oils by gas chromatography. The results showed strong concentration dependent antagonistic interactions between palm oils and oxacillin with values of fractional inhibitory concentrations indices ranging from 4.02 to 8.56 at concentrations equal or higher than 1024 µg/mL of the tested oils. Similarly, lauric acid in combination with oxacillin produced antagonistic action with fractional inhibitory concentration indices ranging from 4.01 to 4.28 at 1024 µg/mL. These findings suggest that interference between oxacillin and palm oils and their constituents can negatively affect the treatment of staphylococcal infections in humans and other animals.Explore Compound Types